
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Overview
Description
3,4-Dihydro-1,4-benzoxazepin-5(2H)-one is a seven-membered heterocyclic compound featuring a fused benzene ring and an oxazepine core with partial saturation at the 3,4-positions. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.18 g/mol (CAS 703-51-5) . The compound serves as a critical intermediate in synthesizing neuroprotective agents, enzyme inhibitors, and bioactive molecules . Key identifiers include NSC 371485 and MDL number MFCD02726416 .
Preparation Methods
Preparation Methods
Traditional Synthetic Routes
The traditional synthesis of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves multi-step reactions that include cyclization processes. Here are some notable methods:
Cyclization of Amino Acids : One common method involves the cyclization of ortho-substituted anilines with carbonyl compounds under acidic conditions. This method is straightforward but may require purification steps to isolate the desired product.
Use of Potassium Nitrite : In a specific procedure, this compound is treated with potassium nitrite in concentrated sulfuric acid at low temperatures (0°C). The reaction yields a nitro derivative of the compound after a series of filtration and recrystallization steps.
Base-Promoted Synthesis
Recent advancements have introduced base-promoted methods that enhance yield and reduce reaction times:
- KOH-Promoted Reactions : A notable study demonstrated that using potassium hydroxide as a base in dimethyl sulfoxide (DMSO) can lead to efficient cyclization between ortho-fluorobenzamides and propargyl alcohols. This method has shown improved yields (up to 54%) by optimizing reaction temperatures and conditions.
Comparative Analysis of Preparation Methods
The following table summarizes key characteristics of different preparation methods for this compound:
Method | Yield (%) | Reaction Time | Conditions | Notes |
---|---|---|---|---|
Cyclization of Amino Acids | Variable | Multiple steps | Acidic conditions | Requires purification |
Potassium Nitrite Reaction | 43% | ~5 hours | 0°C in concentrated sulfuric acid | Nitro derivative obtained |
KOH-Promoted Synthesis | Up to 54% | 12 hours | DMSO at varying temperatures | Efficient and high yield |
Recent Research Findings
Recent studies have focused on optimizing reaction conditions to improve yields and reduce by-products:
Temperature Optimization : Research indicates that lowering the temperature during initial reactions can significantly impact the overall yield of the desired product. For instance, conducting reactions at lower temperatures before gradually increasing them has been shown to enhance product formation.
Solvent Effects : The choice of solvent plays a crucial role in the efficiency of the synthesis process. DMSO has been identified as a superior solvent for promoting cyclization reactions compared to traditional solvents like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one derivatives against neurotoxicity induced by agents such as hydrogen peroxide and β-amyloid fragments in human neuroblastoma cells (SH-SY5Y). For instance, a derivative exhibited an acetylcholinesterase inhibitory activity with an IC50 value of 6.98 μM, indicating its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .
1.2 Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various benzoxazepine derivatives through cyclization reactions. These derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic effects. For example, the synthesis of N-aryl-1,4-benzoxazepine derivatives demonstrated significant inhibition of acetylcholinesterase activity, which is crucial for developing treatments for cognitive disorders .
Synthetic Applications
2.1 Chemical Reactions
This compound can be synthesized via several methods, including KOH-promoted cyclization reactions involving ortho-fluorobenzamides and 2-propyn-1-ol. This method allows for the efficient formation of the compound under mild conditions, showcasing its utility in organic synthesis .
Reaction Type | Conditions | Yield (%) |
---|---|---|
KOH/DMSO Cyclization | 50 °C for 12 h | 45 |
KOH/MeCN Cyclization | 30 °C followed by 50 °C | 54 |
Material Science
3.1 Polymer Chemistry
In material science, derivatives of this compound have been explored as additives in polymer formulations due to their unique chemical properties. These compounds can enhance the thermal stability and mechanical properties of polymers used in various applications including coatings and adhesives .
3.2 Cosmetic Applications
The compound has also found potential applications in cosmetic formulations due to its film-forming properties and ability to improve skin hydration. Research indicates that incorporating benzoxazepine derivatives into cosmetic products can enhance their efficacy while ensuring safety through rigorous testing protocols .
Mechanism of Action
The mechanism of action of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1,4-Benzoxazepin-5(4H)-ones
- Structural Difference : Unsaturated seven-membered analogs (e.g., 2,3-dihydro-1,4-benzoxazepin-5(4H)-one) lack saturation at the 3,4-positions, introducing a double bond.
- Synthesis : Prepared via cyclodehydration of O-alkylsalicylamides using p-toluenesulfonic acid, contrasting with the sodium azide-mediated cyclization of chroman-4-one for the 3,4-dihydro analog .
- Biological Activity : Unsaturated derivatives exhibit tranquillizing effects, whereas the 3,4-dihydro variant is prioritized for neuroprotective applications .
- Spectral Data : The olefinic proton in unsaturated analogs appears as a singlet at δ 6.9 ppm in ¹H NMR, absent in the 3,4-dihydro form .
1,4-Benzothiazepin-5(2H)-ones
- Structural Difference : Replacement of oxygen with sulfur in the heterocyclic ring.
- Synthesis and Applications : Prepared via similar cyclization routes, but sulfur enhances metabolic stability and enzyme inhibition (e.g., dipeptidyl peptidase-IV inhibitors) .
- Crystallography : The thiazepine ring adopts a boat conformation, influencing binding interactions compared to the planar oxazepine core .
1,3-Benzoxazin-4(4H)-ones
- Structural Difference: Six-membered ring system vs. seven-membered benzoxazepinone.
- Synthetic Divergence: Base-promoted reactions in different solvents (e.g., DMSO vs. DMF) yield either benzoxazepinones or benzoxazinones, highlighting solvent-dependent reactivity .
Fluorinated Derivatives
- Example: 7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (C₉H₈FNO₂, MW 181.17 g/mol).
- Impact of Fluorine : Enhances binding to fatty acid-binding proteins (FABP6/7) and improves metabolic stability .
4-Substituted Derivatives
- Examples: 4-(Trifluoromethylbenzyl): CAS 866156-35-6 (C₁₇H₁₄F₃NO₂, MW 321.30 g/mol), used in drug discovery for enhanced lipophilicity . 4-(Benzimidazolyl-ethyl): Exhibits complex hydrogen-bonding patterns in crystallography, suggesting utility in kinase inhibition .
- Synthetic Flexibility : Substituents at the 4-position expand pharmacological profiles but increase molecular weight and complexity .
Data Tables
Table 2. Substituent Impact on Properties
Key Research Findings
- Neuroprotection : 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one derivatives demonstrate significant neuroprotective effects in vitro (IC₅₀ values < 10 μM) .
- Enzyme Inhibition: Thiazepinones show higher affinity for cysteine proteases than oxazepinones due to sulfur’s polarizability .
- Solvent-Driven Synthesis: KOH in DMSO favors benzoxazepinones, while DMF promotes benzoxazinones, enabling chemodivergent synthesis .
Biological Activity
3,4-Dihydro-1,4-benzoxazepin-5(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the benzoxazepine family, characterized by a fused benzene and oxazepine ring structure. Its molecular formula is C16H15NO3, with a molar mass of approximately 269.3 g/mol. The presence of substituents such as methoxy groups can influence its chemical behavior and biological activity significantly.
The biological activity of this compound is primarily attributed to its role as an inhibitor of bromodomains. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and various disease processes, including cancer.
Interaction Studies
Interaction studies have utilized techniques like surface plasmon resonance to measure binding affinities and kinetics. These studies indicate that the compound may exhibit strong binding to specific biological targets, which is essential for its therapeutic applications.
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies reported significant cytotoxic activity against HeLa cells with an IC50 value of 10.46 ± 0.82 μM/mL . This suggests its potential as a lead compound for developing anticancer therapies.
Neuroprotective Effects
In vitro evaluations have shown that derivatives of benzoxazepines possess neuroprotective properties against neurotoxic agents such as hydrogen peroxide and β-amyloid fragments in human neuroblastoma SH-SY5Y cells. One derivative demonstrated an IC50 value of 6.98 μM for acetylcholinesterase (AChE) inhibition, indicating potential neuroprotective effects .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on enzymes such as α-glucosidase. Compounds derived from benzoxazepines displayed significant inhibition rates (e.g., 52.54 ± 0.09 μM for specific derivatives), suggesting their utility in managing conditions like diabetes .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-(4-methylphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | Benzoxazepine | Methyl group instead of methoxy |
7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin | Benzoxazepine | Contains an amino group |
2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1-benzoxazepin) | Benzoxazepine derivative | More complex substituents and additional rings |
The presence of the methoxy group in 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one enhances solubility and alters pharmacokinetic properties compared to its analogs.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticonvulsant Activity : A series of derivatives were synthesized and evaluated for anticonvulsant effects. Some derivatives showed promising results with minimal neurotoxicity .
- Neuroprotection : In a study focused on neuroprotective properties against oxidative stress in neuronal cells, certain benzoxazepine derivatives exhibited significant protective effects against apoptosis induced by neurotoxic agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,4-dihydro-1,4-benzoxazepin-5(2H)-one and its derivatives in medicinal chemistry?
- Methodological Answer : The compound is commonly synthesized via cyclization of 2-(aminoethyloxy)benzoic acid derivatives under acidic or basic conditions. For example, a patent (CN106029654 A) describes cyclization using catalytic p-toluenesulfonic acid in refluxing toluene, achieving yields >75% . Alternative routes involve acylation of benzodiazepine cores with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in the presence of triethylamine, as noted in benzodiazepine derivative syntheses . Key intermediates can be purified via column chromatography (silica gel, ethyl acetate/hexane).
Q. How can structural characterization techniques like X-ray crystallography elucidate the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions. For instance, crystallographic data for the related 3,4-dihydro-1,4-benzothiazepin-5(2H)-one (orthorhombic system, space group Pbca) shows a planar benzoxazepinone ring with a carbonyl group (C=O) at 1.22 Å and a dihedral angle of 8.2° between the aromatic and heterocyclic rings . Such data validate computational models and inform structure-activity relationship (SAR) studies.
Q. What analytical methods are recommended for assessing purity and resolving synthetic by-products?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate polar impurities. Retention times for the parent compound typically range 8–10 minutes .
- NMR : H NMR (400 MHz, CDCl) shows characteristic signals: δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (oxazepinone ring CH), and δ 3.8 ppm (N-CH) .
- Mass Spectrometry : ESI-MS ([M+H]) for CHNO: m/z 164.07 (calculated) .
Advanced Research Questions
Q. What strategies resolve contradictions between synthetic yields and purity across methodologies?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., temperature, solvent polarity). For example, cyclization in toluene at 110°C yields higher purity (>95%) compared to DMF due to reduced side reactions . Kinetic studies (e.g., monitoring via in situ IR) can identify optimal reaction times. Contradictory HPLC purity data may require orthogonal validation using H-C HSQC NMR to distinguish stereoisomers .
Q. How do computational models predict the reactivity and biological interactions of benzoxazepinone derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculations (B3LYP/6-31G*) predict nucleophilic attack at the carbonyl carbon (partial charge: −0.45) as the rate-limiting step in hydrolysis .
- Molecular Docking : AutoDock Vina simulations for dipeptidyl peptidase-IV (DPP-IV) inhibitors show hydrogen bonding between the oxazepinone carbonyl and Arg125 (binding energy: −9.2 kcal/mol) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (LogBB: −0.8) and CYP3A4 inhibition risk .
Q. What in vitro assays evaluate the bioactivity of this compound against therapeutic targets?
- Methodological Answer :
- Enzyme Inhibition : For DPP-IV, use a fluorogenic substrate (Gly-Pro-AMC) in pH 7.4 buffer; measure IC via fluorescence quenching (ex/em: 380/460 nm) .
- Receptor Binding : Radioligand displacement assays (e.g., H-GABA for GABA receptors) in HEK293 cells transfected with α1β2γ2 subunits .
- Cytotoxicity : MTT assay in HepG2 cells (72-hour exposure) to determine EC values; compare to positive controls (e.g., doxorubicin) .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQHXRVPDLTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321187 | |
Record name | 3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-51-5 | |
Record name | 703-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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